molecular formula C5H5BrN2 B085033 3-Amino-5-bromopyridine CAS No. 13535-01-8

3-Amino-5-bromopyridine

Cat. No. B085033
CAS RN: 13535-01-8
M. Wt: 173.01 g/mol
InChI Key: MDQXGHBCDCOOSM-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of 3-Amino-5-bromopyridine and its derivatives involves multiple steps, including bromination, amination, and sometimes palladium-catalyzed reactions. One study demonstrates the synthesis of 3-Amino-5-bromo-2-iodopyridine through the reaction of 3-amino-5-bromopyridine with N-iodosuccinimide in acetic acid, highlighting the chemical versatility of the compound (Bunker et al., 2008). Another approach for synthesizing derivatives involves the direct bromination of 2,2′-bipyridine, illustrating the compound's role in forming structurally complex molecules (Romero & Ziessel, 1995).

Molecular Structure Analysis

Studies on the molecular structure of 3-Amino-5-bromopyridine derivatives utilize quantum mechanical and spectroscopic methods. For example, research on 2-Amino-3-bromo-5-nitropyridine provides insights into the molecular equilibrium geometry, vibrational frequencies, and electronic characteristics through DFT/B3LYP calculations, comparing theoretical data with experimental FT-IR and FT-Raman spectral data (Abraham, Prasana, & Muthu, 2017).

Chemical Reactions and Properties

3-Amino-5-bromopyridine participates in various chemical reactions, including palladium-catalyzed amination, to produce compounds like 2-amino-5-[18F]fluoropyridines. This showcases its utility in synthesizing labeled molecules for imaging studies (Pauton et al., 2019). Another study highlights its role in generating BAZ2B bromodomain ligands, underlining the compound's significance in medicinal chemistry (Marchand, Lolli, & Caflisch, 2016).

Physical Properties Analysis

The physical properties of 3-Amino-5-bromopyridine derivatives, such as 3-and 4-amino-2-bromopyridine, have been explored through experimental and theoretical studies. These studies provide detailed insights into optimized geometries, vibrational frequencies, and electronic structures, facilitating a deeper understanding of the compound's characteristics (Kandasamy & Velraj, 2012).

Chemical Properties Analysis

Electrochemical carboxylation in ionic liquids presents a novel method for modifying 3-Amino-5-bromopyridine, converting it to 6-aminonicotinic acid with CO2. This process demonstrates the compound's reactivity and potential for creating value-added products in a sustainable manner (Feng, Huang, Liu, & Wang, 2010).

Scientific Research Applications

  • Agrochemical Industry

    • Application : 3-Amino-5-bromopyridine is used as a building block in the synthesis of agrochemicals .
    • Methods of Application : It is used to produce herbicides, fungicides, and insecticides .
  • Research and Development

    • Application : 3-Amino-5-bromopyridine is used as a reagent in chemical research and development .
    • Methods of Application : It is used in the synthesis of new compounds and materials .
  • Pharmaceutical Industry

    • Application : 3-Amino-5-bromopyridine is used as a starting material in the synthesis of various pharmaceuticals .
    • Methods of Application : It is used in the production of drugs .
  • Green Preparation of Tryptamine Salicylic Acid Compounds

    • Application : 3-Amino-5-bromopyridine is used in green preparation of tryptamine salicylic acid compounds as an antitumor agent .
    • Methods of Application : It is used in the synthesis of antitumor agents .
  • Dye Production

    • Application : 3-Amino-5-bromopyridine is used in the production of dyes .
    • Methods of Application : It is used in the synthesis of various dyes .
  • Food, Drug, Pesticide or Biocidal Product Use

    • Application : 3-Amino-5-bromopyridine is used in the food industry, drug production, pesticide manufacturing, and biocidal product use .
    • Methods of Application : It is used in the synthesis of various products in these industries .

Safety And Hazards

3-Amino-5-bromopyridine is considered hazardous. It can cause skin irritation, serious eye irritation, and may cause respiratory irritation. It is harmful if swallowed . It should be stored in a well-ventilated place and kept in a tightly closed container .

Future Directions

While specific future directions for 3-Amino-5-bromopyridine are not explicitly mentioned in the search results, the development of a robust synthetic route enabling the incorporation of sulfone and phosphonate moieties on the pyridine scaffold is highly needed in medicinal and agricultural chemistry .

properties

IUPAC Name

5-bromopyridin-3-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H5BrN2/c6-4-1-5(7)3-8-2-4/h1-3H,7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MDQXGHBCDCOOSM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=NC=C1Br)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H5BrN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90355834
Record name 3-Amino-5-bromopyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90355834
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

173.01 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Amino-5-bromopyridine

CAS RN

13535-01-8
Record name 3-Amino-5-bromopyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90355834
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-Amino-5-bromopyridine
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
72
Citations
C Zwart, JP Wibaut - Recueil des Travaux Chimiques des Pays …, 1955 - Wiley Online Library
… From 3-amino-5-bromopyridine the following compounds are prepared via the diazonium compound: 3-bromo-5-fluoro-pyridine. 3-bromo-5-iodopyridine. 3-bromo-5-cyanopyridine. …
Number of citations: 23 onlinelibrary.wiley.com
HJ Den Hertog, JP Wibaut - Recueil des Travaux Chimiques …, 1936 - Wiley Online Library
… According to our experience 3 : 5dibromopyridine is transformed only to a slight extent into 3-amino-5-bromopyridine. by prolonged heating with aqueous ammonia at 190-200". while …
Number of citations: 32 onlinelibrary.wiley.com
JW Streef, HJ Den Hertog - Recueil des Travaux Chimiques …, 1966 - Wiley Online Library
… 3-Amino-5-bromopyridine (XVIII) in its turn is converted into the pyridyne intermediate XXVI … with potassium amide for 15 minutes, 3-amino-5-bromopyridine (XVUI) yielded the same …
Number of citations: 25 onlinelibrary.wiley.com
HJ Den Hertog, FR Schepman… - Recueil des Travaux …, 1950 - Wiley Online Library
… The properties of IV, obtained in this way, agree with those described by Marcinkow and Plaiek who prepared IV by diazotising 3-amino-5-bromopyridine 5). 6-Bromo-3-hydroxypyridine …
Number of citations: 22 onlinelibrary.wiley.com
KD Bunker, NW Sach, S Nukui… - … Section E: Structure …, 2009 - scripts.iucr.org
… The reaction of 3-amino-5-bromopyridine with N-iodosuccinimide in the presence of acetic acid produces the title compound, C 5 H 4 BrIN, with an iodo substituent in position 2 of the …
Number of citations: 2 scripts.iucr.org
W Czuba - Recueil des Travaux Chimiques des Pays‐Bas, 1963 - Wiley Online Library
… Only for the synthesis of the 3-bromo compound was a direct Skraip synthesis chosen, starting from 3-amino-5-bromopyridine. As it was expected that Skraup-syntheses of the 2- and 4-…
Number of citations: 29 onlinelibrary.wiley.com
A Yoshitake, T Kamada, I Nakatsuka, M HAZUE - Radioisotopes (Tokyo), 1978 - jlc.jst.go.jp
… By this method, 3-amino-5-bromopyridine … of 3-amino-5-bromopyridine(260 …
Number of citations: 4 jlc.jst.go.jp
R reddy Dandu, AC Rose, RL Hudkins - Heterocycles: an international …, 2011 - cir.nii.ac.jp
A facile and efficient synthesis of 3-amino-5-bromopyridine derivatives using microwave irradiation | CiNii Research … A facile and efficient synthesis of 3-amino-5-bromopyridine …
Number of citations: 1 cir.nii.ac.jp
CV Greco, IM Hunsberger - Journal of Heterocyclic Chemistry, 1970 - Wiley Online Library
… The required amines, 3‐aminopyridine I‐oxide and 3‐amino‐5‐bromopyridine, were obtained … 3‐Amino‐5‐bromopyridine I‐oxide was prepared conveniently from 5‐bromonicotinamide …
Number of citations: 14 onlinelibrary.wiley.com
CWN Cumper, A Singleton - Journal of the Chemical Society B …, 1968 - pubs.rsc.org
… in position 5 (ie, 3-amino-5-bromopyridine with px = -1.75 D 13) has greater pint and Apvect values than in 3-aminopyridine and they are very similar to the results obtained for $-…
Number of citations: 4 pubs.rsc.org

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